![molecular formula C19H12N4S2 B14194623 N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 920519-98-8](/img/structure/B14194623.png)
N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a thienopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
The synthesis of N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the cyclization of thioamide or carbon dioxide to construct the thienopyrimidine core . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
化学反応の分析
N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, often using halogens or nitro groups as substituents.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria. In cancer research, the compound targets various signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine can be compared with other benzothiazole and thienopyrimidine derivatives:
Benzothiazole derivatives: These compounds, such as N-(1,3-Benzothiazol-2-yl)-4-nitrobenzenesulfonamide, exhibit similar biological activities but differ in their specific molecular targets and potency.
Thienopyrimidine derivatives: Compounds like 2,4-disubstituted thiazoles share structural similarities but may have different pharmacological profiles and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
920519-98-8 |
|---|---|
分子式 |
C19H12N4S2 |
分子量 |
360.5 g/mol |
IUPAC名 |
N-[4-(1,3-benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H12N4S2/c1-2-4-16-14(3-1)23-19(25-16)12-5-7-13(8-6-12)22-18-17-15(9-10-24-17)20-11-21-18/h1-11H,(H,20,21,22) |
InChIキー |
ZCGDFAQAYLXLJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC=NC5=C4SC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


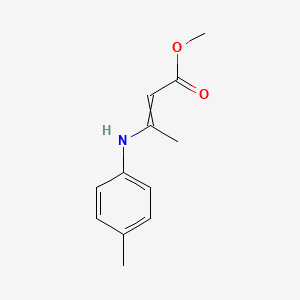
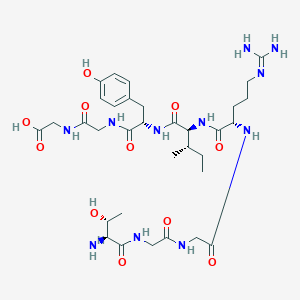
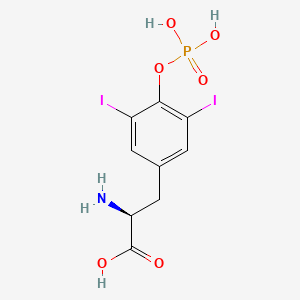
![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)
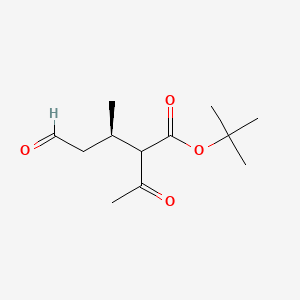
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
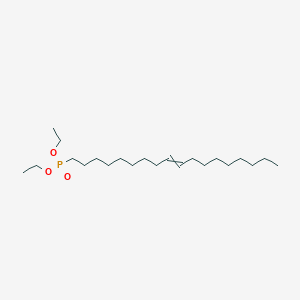
methylidene}hydroxylamine](/img/structure/B14194572.png)
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
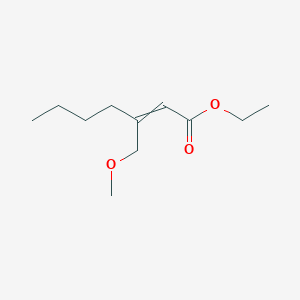

![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

